4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt
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Description
“4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt” is a chemical compound with the CAS number 1246815-60-0 . It is used in various fields of research, including cancer research, neurology, infectious disease research, and pharmaceutical toxicology . It is also used as an intermediate in the synthesis of Raloxifene hydrochloride .
Molecular Structure Analysis
The molecular formula of “4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt” is C14H20ClNO3 . The average mass is 249.306 Da and the monoisotopic mass is 249.136490 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 413.2±25.0 °C at 760 mmHg, and a flash point of 203.7±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The polar surface area is 50 Å2 .Scientific Research Applications
- Raloxifene Synthesis : 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt serves as an intermediate in the synthesis of Raloxifene hydrochloride , a selective estrogen receptor modulator (SERM) used to treat osteoporosis and prevent breast cancer in postmenopausal women . Researchers studying SERMs or developing related drugs may find this compound valuable.
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H/i10D2,11D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVTYSMYHSVDIU-DEHBLRELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)O)N2CCCCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858321 |
Source
|
Record name | 4-{[2-(Piperidin-1-yl)(~2~H_4_)ethyl]oxy}benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246815-60-0 |
Source
|
Record name | 4-{[2-(Piperidin-1-yl)(~2~H_4_)ethyl]oxy}benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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